molecular formula C11H13NO3 B1474190 4-(3-Methoxyazetidin-1-yl)benzoic acid CAS No. 1881065-79-7

4-(3-Methoxyazetidin-1-yl)benzoic acid

Cat. No.: B1474190
CAS No.: 1881065-79-7
M. Wt: 207.23 g/mol
InChI Key: DPOYKBXSHTUZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyazetidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(3-methoxyazetidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-10-6-12(7-10)9-4-2-8(3-5-9)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOYKBXSHTUZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Methoxyazetidin-1-yl)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound 4-(3-Methoxyazetidin-1-yl)benzoic acid features an azetidine ring, which is significant for its biological activity. The synthesis typically involves the reaction of benzoic acid derivatives with azetidine, often under specific conditions to optimize yield and purity. For instance, a recent study outlined a method to synthesize various azetidine derivatives, highlighting the versatility of this approach in creating compounds with desired biological properties .

Antioxidant Activity

Research indicates that compounds related to benzoic acid exhibit notable antioxidant properties. In vitro studies have shown that derivatives can scavenge free radicals effectively, with some exhibiting activity comparable to standard antioxidants like butylated hydroxyanisole (BHA) . The mechanisms underlying this activity include hydrogen atom transfer and sequential electron transfer processes .

Antimicrobial Properties

Several studies have reported the antimicrobial efficacy of benzoic acid derivatives, including those containing azetidine moieties. These compounds have demonstrated activity against various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections .

Anticancer Potential

The cytotoxic effects of benzoic acid derivatives have been explored in various tumor cell lines. For example, certain derivatives have shown the ability to induce apoptosis in cancer cells, highlighting their potential use in cancer therapy . The mechanism often involves the disruption of mitochondrial function and the activation of apoptotic pathways.

Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory properties of benzoic acid derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

  • Antioxidant Evaluation : A study evaluated the antioxidant potential of several benzoic acid derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited significant scavenging activity, reinforcing the importance of structural modifications in enhancing antioxidant capacity .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial effects of 4-(3-Methoxyazetidin-1-yl)benzoic acid against specific pathogens. The findings suggested that this compound could serve as a lead for developing new antimicrobial agents due to its effectiveness against resistant strains .

Data Table: Biological Activities of 4-(3-Methoxyazetidin-1-yl)benzoic Acid

Activity TypeMethodologyResultsReference
AntioxidantDPPH ScavengingSignificant scavenging activity
AntimicrobialDisk Diffusion AssayEffective against multiple strains
CytotoxicityMTT AssayInduced apoptosis in cancer cells
Anti-inflammatoryCytokine Inhibition AssayReduced cytokine levels

Scientific Research Applications

Medicinal Chemistry

Drug Development:
4-(3-Methoxyazetidin-1-yl)benzoic acid has been explored as a potential drug candidate due to its structural features that allow for interactions with biological targets. Its azetidine ring structure is particularly interesting for the development of inhibitors targeting specific enzymes involved in disease pathways.

Case Study: Tuberculosis Treatment
A significant application of this compound is in the development of inhibitors for polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis. Research indicates that derivatives of 4-(3-Methoxyazetidin-1-yl)benzoic acid can enhance binding affinity and potency against Pks13, leading to promising results in vitro with minimal cytotoxicity towards human cells. For instance, compounds featuring the azetidine moiety demonstrated improved inhibitory activity against M. tuberculosis, suggesting a novel approach to tuberculosis treatment .

Anticancer Properties:
The compound's derivatives have also been evaluated for anticancer activity. Studies have shown that certain azetidine-based compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, highlighting the potential for selective cancer therapies .

Biological Research

Biological Activity:
Research into the biological activities of 4-(3-Methoxyazetidin-1-yl)benzoic acid has revealed potential antimicrobial properties. The compound has been investigated for its efficacy against various pathogens, with studies indicating that it may inhibit bacterial growth through specific molecular interactions .

Mechanism of Action:
The proposed mechanism involves the interaction of the azetidine ring with target enzymes or receptors, leading to modulation of their activity. The benzoic acid moiety may enhance binding affinity, facilitating stronger interactions with biological targets.

Material Science

Polymer Development:
In addition to its biological applications, 4-(3-Methoxyazetidin-1-yl)benzoic acid is used in the synthesis of novel materials and polymers. Its structural characteristics make it a suitable candidate for creating functionalized polymers that can be utilized in various industrial applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryDrug development for tuberculosisEnhanced potency against Pks13; low cytotoxicity
Anticancer agentsInduced apoptosis in cancer cells; selective toxicity
Biological ResearchAntimicrobial activityInhibition of bacterial growth observed
Material ScienceSynthesis of functionalized polymersPotential use in industrial applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.